8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione
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Overview
Description
8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents and bases such as potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, polar aprotic solvents, bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-7-[2-(2-hydroxyethylamino)ethyl]-1,3-dimethylpurine-2,6-dione
- 8-Benzyl-7-[2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione .
Uniqueness
8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione is unique due to its specific structural features, such as the benzyl and ethylaminoethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H25N5O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
8-benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C18H25N5O2/c1-4-19-10-11-23-14(12-13-8-6-5-7-9-13)20-16-15(23)17(24)22(3)18(25)21(16)2/h5-9,15-16,19H,4,10-12H2,1-3H3 |
InChI Key |
XSOAZRRCCRLRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C2C(N=C1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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